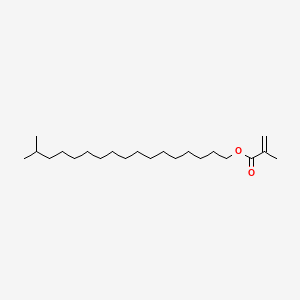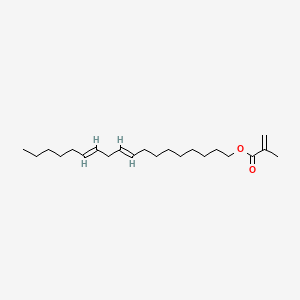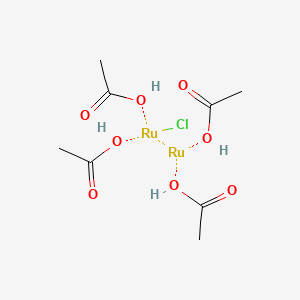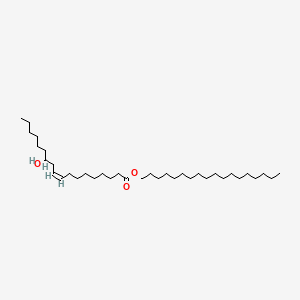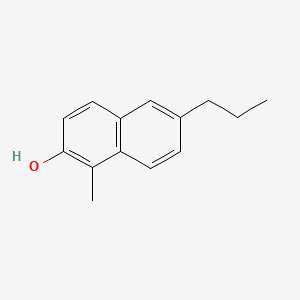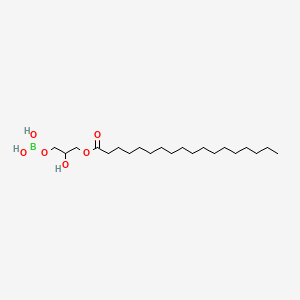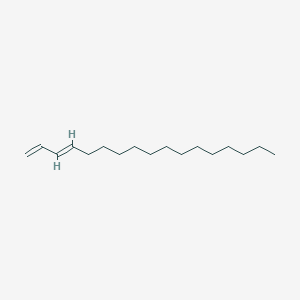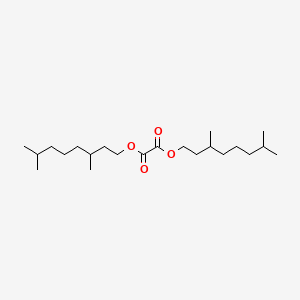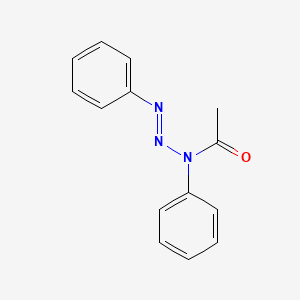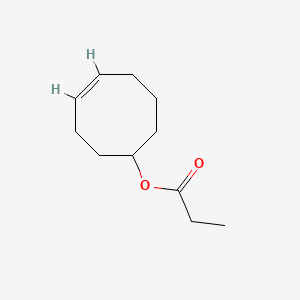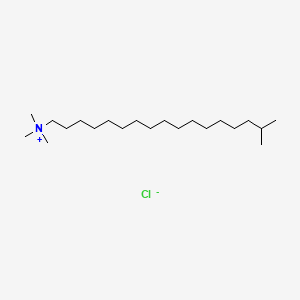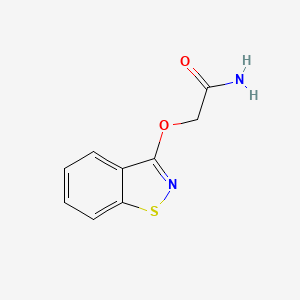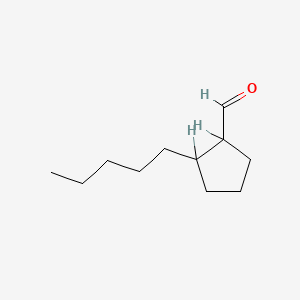
2-Pentylcyclopentanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentylcyclopentanecarbaldehyde is an organic compound with the molecular formula C11H20O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cyclopentane ring with a pentyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylcyclopentanecarbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable alkylating agent to introduce the pentyl group, followed by oxidation to form the aldehyde. Another method involves the use of Grignard reagents to add the pentyl group to cyclopentanone, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may include steps such as distillation and purification to obtain the desired compound.
化学反応の分析
Types of Reactions: 2-Pentylcyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Pentylcyclopentanecarboxylic acid.
Reduction: 2-Pentylcyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学的研究の応用
2-Pentylcyclopentanecarbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Pentylcyclopentanecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways.
類似化合物との比較
- Cyclopentanecarbaldehyde
- 2-Methylcyclopentanecarbaldehyde
- 2-Ethylcyclopentanecarbaldehyde
Comparison: 2-Pentylcyclopentanecarbaldehyde is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain can influence the compound’s reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that its shorter-chain counterparts may not be able to achieve.
特性
CAS番号 |
84604-58-0 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2-pentylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-2-3-4-6-10-7-5-8-11(10)9-12/h9-11H,2-8H2,1H3 |
InChIキー |
MHKAJZIRAYWAOI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCCC1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


